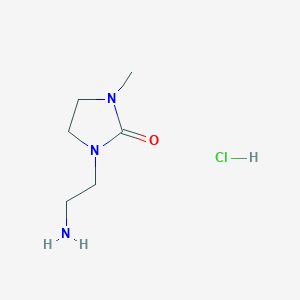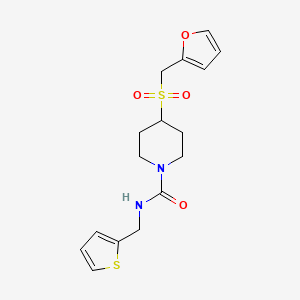![molecular formula C12H11Cl2N3O2 B2769765 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide CAS No. 945138-51-2](/img/structure/B2769765.png)
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide: is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group and a chlorophenyl group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Chloromethyl Group: Chloromethylation can be achieved using reagents like chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions involving chlorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the chlorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions to substitute the chloromethyl group.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to modulate signaling pathways involved in cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-bromophenyl)propanamide
- 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-methylphenyl)propanamide
- 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-nitrophenyl)propanamide
Uniqueness
The uniqueness of 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloromethyl and chlorophenyl groups enhances its reactivity and potential for diverse applications compared to its analogs.
Propriétés
IUPAC Name |
3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O2/c13-7-10-16-12(19-17-10)6-5-11(18)15-9-3-1-8(14)2-4-9/h1-4H,5-7H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJSVWYLYYNQRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC2=NC(=NO2)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclopentane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2769683.png)







![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2769699.png)

![5-chloro-N-[(2-chlorophenyl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2769702.png)

![N-[2-(thiophene-2-sulfonamido)ethyl]acetamide](/img/structure/B2769704.png)
